Stilbostemin F Stilbostemin F Stilbostemin F is a stilbenoid. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1699993
InChI: InChI=1S/C17H20O4/c1-11-13(9-14(20-2)10-16(11)19)8-7-12-5-4-6-15(18)17(12)21-3/h4-6,9-10,18-19H,7-8H2,1-3H3
SMILES: CC1=C(C=C(C=C1O)OC)CCC2=C(C(=CC=C2)O)OC
Molecular Formula: C17H20O4
Molecular Weight: 288.34 g/mol

Stilbostemin F

CAS No.:

Cat. No.: VC1699993

Molecular Formula: C17H20O4

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

Stilbostemin F -

Specification

Molecular Formula C17H20O4
Molecular Weight 288.34 g/mol
IUPAC Name 3-[2-(3-hydroxy-2-methoxyphenyl)ethyl]-5-methoxy-2-methylphenol
Standard InChI InChI=1S/C17H20O4/c1-11-13(9-14(20-2)10-16(11)19)8-7-12-5-4-6-15(18)17(12)21-3/h4-6,9-10,18-19H,7-8H2,1-3H3
Standard InChI Key XCEKLBSFNZXDES-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1O)OC)CCC2=C(C(=CC=C2)O)OC
Canonical SMILES CC1=C(C=C(C=C1O)OC)CCC2=C(C(=CC=C2)O)OC

Introduction

Chemical Characteristics and Identity

Molecular Structure and Classification

Stilbostemin F is classified as a stilbenoid, a group of compounds derived from the phenylalanine/polymalonate biosynthetic pathway in plants . Its complete chemical name is 3-[2-(3-hydroxy-2-methoxyphenyl)ethyl]-5-methoxy-2-methylphenol . The compound features a distinctive structure with two aromatic rings connected by an ethyl bridge, differentiating it from classical stilbenes that typically have an ethene bridge.

Chemical Properties and Identifiers

The molecular characteristics of Stilbostemin F are summarized in the table below:

PropertyValue
Molecular FormulaC₁₇H₂₀O₄
Molecular Weight288.34 g/mol
CAS Registry Number439900-96-6
ChEBI IDCHEBI:70126
ChEMBL IDCHEMBL464292

The compound contains four oxygen atoms, primarily as hydroxy and methoxy functional groups attached to the aromatic rings . These structural features contribute to its potential biological activities and chemical interactions.

Natural Sources and Occurrence

Plant Distribution

Stilbostemin F has been definitively reported in the root extracts of Stemona aphylla, a plant species that has been the subject of phytochemical studies . The genus Stemona is known for producing a diverse array of bioactive compounds, including alkaloids and stilbenoids with medicinal potential. This botanical source is significant as many Stemona species have traditional uses in various Asian medicinal systems.

Isolation and Identification

The compound was isolated alongside several other bioactive compounds from Stemona aphylla root extracts, including:

  • Stemofoline (1)

  • (2'S)-hydroxystemofoline (2)

  • (2'S)-hydroxy-(11S,12R)-dihydrostemofoline (3)

  • Various stemofurans (E, F, J, and new stemofurans M-R)

The structures and relative configurations of these compounds were determined through spectroscopic data interpretation and semisynthetic studies . The extraction process typically involves solvent extraction followed by various chromatographic techniques to isolate and purify the individual compounds.

Biosynthesis and Metabolism

Biosynthetic Pathway

As a stilbenoid, Stilbostemin F is synthesized via the phenylalanine/polymalonate pathway in plants . The key enzyme in this biosynthetic route is stilbene synthase, which catalyzes a critical condensation step. The specific modifications leading to the unique structure of Stilbostemin F, including its ethyl bridge rather than the more common ethene bridge of classical stilbenes, represent specialized enzymatic transformations within the producer plant.

Metabolic Significance

Stilbostemin F is described as having "a role as a metabolite" in the biological systems where it occurs . This suggests it may function as an intermediate or end-product in plant metabolism. Many stilbenoids serve as phytoalexins—compounds produced by plants in response to stress, injury, or pathogen attack—providing defense mechanisms for the plant .

Research Status and Future Directions

Current Research Landscape

Research on Stilbostemin F appears to be in relatively early stages, with most studies focusing on its isolation, structural characterization, and preliminary biological activity screening. The compound was identified in phytochemical studies of Stemona aphylla that led to the discovery of multiple bioactive compounds . These studies have primarily focused on the structural elucidation and basic biological activity assessment.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator